Pro-ala

描述

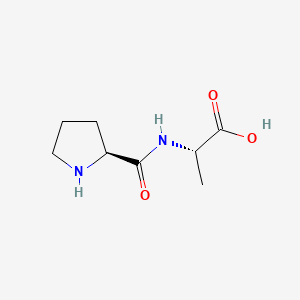

Prolyl-alanine, also known as p-a dipeptide or pro-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Prolyl-alanine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Prolyl-alanine has been primarily detected in feces.

作用机制

Target of Action

The primary target of Proline-Alanine (Pro-Ala) is the cardiac myosin binding protein-C (cMyBP-C), an accessory protein found in the A-bands of vertebrate sarcomeres . The this compound rich region of cMyBP-C has been implicated in human cMyBP-C, suggesting that this compound plays a crucial role in the function of this protein .

Mode of Action

Proline-Alanine interacts with its target, cMyBP-C, by accelerating cross-bridge cycling rates through phosphorylation-mediated interactions potentially between the M-domain and myosin S2 and/or actin . This interaction activates actomyosin interactions in the absence of calcium .

Biochemical Pathways

Proline-Alanine affects the biochemical pathways related to the function of cMyBP-C. The this compound rich region of cMyBP-C contributes to the observed functional differences in human versus mouse cMyBP-C isoforms . This suggests that the this compound region may be important in matching contractile speed to cardiac function across species .

Pharmacokinetics

Computational methods such as machine learning and artificial intelligence have gained significant interest in predicting the pharmacokinetic properties of small molecules .

Result of Action

The molecular and cellular effects of Proline-Alanine’s action are primarily related to its interaction with cMyBP-C. This interaction can activate tension generation and increase the rate of force redevelopment in permeabilized myocytes in the absence of calcium . This suggests that Proline-Alanine may play a role in cardiac function.

生物活性

Pro-Ala, a dipeptide consisting of proline and alanine, exhibits significant biological activity across various domains of research. This article delves into the mechanisms of action, enzymatic interactions, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Enzymatic Interactions:

this compound is notably involved in the function of certain enzymes, particularly those related to aminoacyl-tRNA synthetases. Recent studies have shown that ProXp-ala, a human trans-editing enzyme, plays a crucial role in preventing misacylation of tRNA by hydrolyzing mischarged Ala-tRNA^Pro. This process is vital for maintaining the fidelity of protein synthesis by ensuring that proline is accurately incorporated into proteins instead of alanine .

Research Findings

1. Enzymatic Activity:

The enzymatic assays conducted with human ProXp-ala indicated an apparent dissociation constant () of 10.2 µM and a maximum rate constant () of 3.8 min for the deacylation of Ala-tRNA^Pro. This highlights the enzyme's efficiency in recognizing and acting upon mischarged substrates .

2. Comparative Analysis:

A comparative study demonstrated that while human ProXp-ala effectively deacylates Ala-tRNA^Pro, its activity against mitochondrial Ala-tRNA^Pro is significantly lower. This suggests a specificity that may be influenced by the structural differences in tRNA acceptor stems across species .

Case Studies

Case Study 1: Hemolytic Activity in Bee Venom

this compound is also a component of melittin, a peptide found in bee venom known for its potent hemolytic activity. Research indicates that melittin can disrupt cell membranes, leading to cell lysis. The presence of this compound within this structure enhances the peptide's overall biological potency .

Case Study 2: Protein-Tannin Interactions

In another study focusing on protein interactions, this compound was part of tryptic peptides analyzed for their reactivity with autoantibodies in canine hypothyroidism. The findings suggested that specific peptides containing this compound could serve as markers for autoimmune diseases .

Data Tables

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | , | Enzymatic deacylation efficiency |

| Study 2 | Reactivity with TgAA-positive sera | Potential biomarkers for autoimmune diseases |

| Study 3 | Hemolytic activity enhancement | Cell membrane disruption via melittin |

科学研究应用

The available search results provide information on Pro-Ala in various contexts, including its function in protein translation, its association with diabetes risk, and its use in mass spectrometry. However, comprehensive data tables and well-documented case studies focusing solely on the applications of the compound "this compound" are not available in the search results.

Scientific Research Applications of this compound

Role in Protein Translation:

- ProXp-ala Function: this compound is relevant in the context of ProXp-ala, a trans-editing enzyme that prevents proteome-wide Pro-to-Ala mutations, ensuring accurate translation of genetic information into proteins . Human ProXp-ala requires specific cytosine bases (C72 and C73) in the tRNA acceptor stem for efficient deacylation of mischarged Ala-tRNAPro .

- Substrate Specificity: Research indicates that human ProXp-ala exhibits strong tRNA acceptor-stem recognition but differs in its amino acid specificity profile compared to bacterial ProXp-ala . Changes in conserved residues within the substrate-binding pockets of both human and bacterial ProXp-ala modulate this specificity .

Association with Diabetes Risk:

- PPAR-γ and Pro12→Ala Substitution: The Pro12→Ala substitution in PPAR-γ is associated with a reduced risk for the development of diabetes in the general population . The Ala 12 variant may be associated with increased insulin sensitivity .

- Contradictory Results: Note that other studies of the Pro12→Ala polymorphism of PPAR-γ have yielded conflicting results . The small sample sizes in these investigations highlight the need for larger studies .

Mass Spectrometry:

- Tryptic Peptide Analysis: this compound, along with other amino acids like Gly and Ser, can be found in tryptic peptides . Tryptic peptide analysis is utilized in mass spectrometry-based proteomics research .

Other Potential Applications:

属性

IUPAC Name |

2-(pyrrolidine-2-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-5(8(12)13)10-7(11)6-3-2-4-9-6/h5-6,9H,2-4H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELJDCNGZFDUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982760 | |

| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolyl-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6422-36-2 | |

| Record name | NSC97933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of Pro-Ala?

A1: this compound is a dipeptide composed of the amino acids proline (Pro) and alanine (Ala) linked by a peptide bond.

Q2: Are there spectroscopic data available for this compound and related peptides?

A2: Yes, several studies have employed spectroscopic techniques to characterize this compound-containing peptides. For instance, circular dichroism (CD) spectroscopy has been used to investigate the secondary structure of these peptides, revealing conformational changes upon modifications such as D-amino acid substitutions. [] Additionally, 1H-NMR spectroscopy has provided insights into the conformation and flexibility of cyclic peptides containing this compound sequences. [] Mass spectrometry techniques, including MALDI-TOF and ESI-MS, have been crucial for determining the molecular weight and analyzing fragmentation patterns of this compound-containing peptides. [, , , ]

Q3: How does the presence of proline influence the conformation of peptides containing this compound?

A3: Proline, with its cyclic structure, introduces rigidity into peptide chains. Studies using 13C-NMR spectroscopy on model tetrapeptides demonstrated that the alanine preceding proline predominantly adopts a conformation where its side-chain methyl group eclipses the alanine carbonyl group. [] This effect highlights proline's influence on the conformational preferences of neighboring amino acids.

Q4: What is known about the biological activity of this compound-containing peptides?

A4: Research indicates that peptides containing the this compound sequence exhibit a range of biological activities. For instance, a this compound-rich region in cardiac myosin binding protein-C (cMyBP-C) has been linked to species-specific differences in contractile speed, suggesting a role in regulating muscle contraction. [] Furthermore, some studies highlight the potential of this compound-containing peptides as antioxidants. For example, the tetrapeptide this compound-Gly-Tyr (PAGY) isolated from amur sturgeon fish gelatin exhibited antioxidant activity in DPPH and ABTS assays. [, ] Researchers are actively exploring the synthesis and evaluation of PAGY analogs for enhanced antioxidant properties. [, ]

Q5: Are there any studies investigating the in vivo effects of this compound-containing peptides?

A5: Yes, researchers have explored the in vivo effects of certain this compound-containing peptides. Notably, a study on rats demonstrated that oral ingestion of AP collagen peptide, which releases Gly-Pro-Hyp during digestion, could alleviate H2O2-induced dermal fibroblast aging. [] This finding suggests potential benefits of specific this compound-containing peptides in skin health.

Q6: Have this compound-containing peptides been explored for their potential in treating diseases?

A6: While direct therapeutic applications of this compound itself are not extensively documented, studies on related peptides suggest potential avenues for future research. For instance, the peptide Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro-OH has been proposed as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and infectious diseases. [] Similarly, the peptide Ac-Ser-Pro-Tyr-Ser-Ser-Asp-Thr-Thr-Pro-Ala-Ala-Phe-Ala-Tyr-NH has been investigated for its potential in treating similar conditions. []

Q7: Are there any known enzymes that specifically target this compound bonds?

A7: this compound bonds, like other peptide bonds, can be cleaved by various proteases. While there might not be enzymes exclusively specific to this compound, certain proteases exhibit a preference for cleaving at or near proline residues. For example, prolinase is an enzyme known to cleave dipeptides with proline at the carboxyl terminus, such as this compound. [] Dipeptidyl peptidase IV, on the other hand, prefers proline at the penultimate position from the amino terminus, as seen in its action on peptides like Phe-Pro-Ala. [, ]

Q8: How does the presence of this compound influence the stability of peptides against enzymatic degradation?

A8: The presence of proline, with its rigid structure, can impact the susceptibility of peptides to enzymatic degradation. Studies have shown that incorporating D-amino acids, including D-Leu, into peptides like Leu-Gly-Pro-Ala can enhance their stability against collagenolytic activity. [] This finding suggests that modifications around this compound sequences can be exploited to modulate peptide stability for potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。